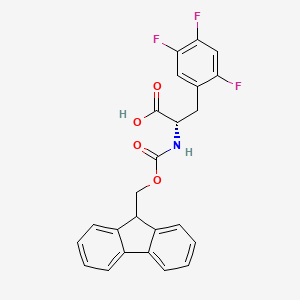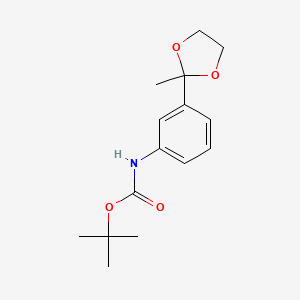
叔丁基(3-(2-甲基-1,3-二氧戊环-2-基)苯基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate is an organic compound with the molecular formula C15H21NO4. It is a derivative of carbamate, featuring a tert-butyl group and a dioxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学研究应用
tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate typically involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control.
化学反应分析
Types of Reactions
tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
作用机制
The mechanism of action of tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.
相似化合物的比较
Similar Compounds
tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate: The parent compound.
tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate derivatives: Compounds with similar structures but different substituents on the aromatic ring or dioxolane ring.
Other carbamates: Compounds with similar carbamate functional groups but different aromatic or aliphatic substituents.
Uniqueness
tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate is unique due to the presence of both a tert-butyl group and a dioxolane ring, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other carbamate compounds, making it a valuable molecule for research and industrial applications.
属性
IUPAC Name |
tert-butyl N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-12-7-5-6-11(10-12)15(4)18-8-9-19-15/h5-7,10H,8-9H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAYVUSTMBNSOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376942 |
Source


|
| Record name | tert-Butyl [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-42-8 |
Source


|
| Record name | tert-Butyl [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)
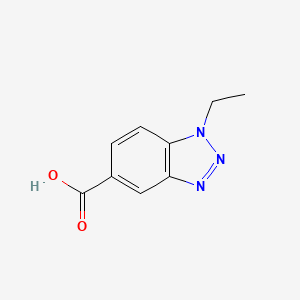
![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)
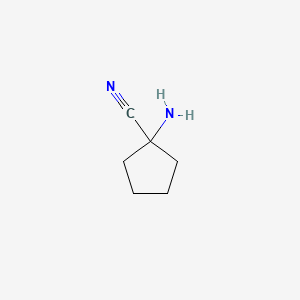
![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/new.no-structure.jpg)
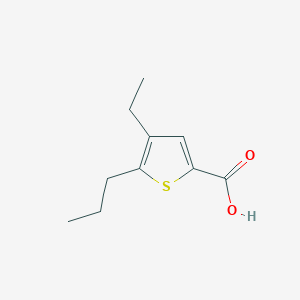
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
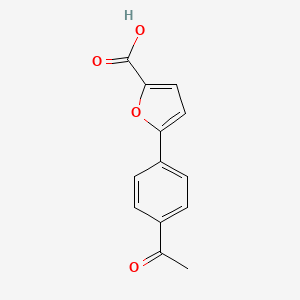
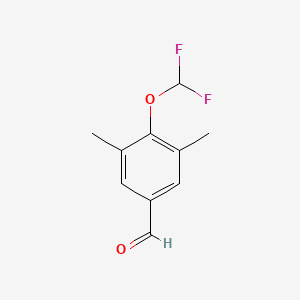
![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)
![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)

